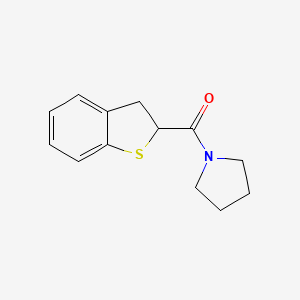![molecular formula C13H18N2O3 B7492221 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea, also known as BPAP, is a novel psychoactive compound that has been gaining attention in the scientific community for its potential therapeutic effects. BPAP is a non-amphetamine stimulant that has been shown to increase wakefulness and improve cognitive function without the negative side effects associated with traditional stimulants. In
Mecanismo De Acción
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking its reuptake. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and attention. By increasing dopamine levels, 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea enhances cognitive function and promotes wakefulness.
Biochemical and Physiological Effects:
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea has been shown to increase wakefulness and improve cognitive function without the negative side effects associated with traditional stimulants, such as amphetamines. 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, which suggests that it may have potential as a treatment for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea in lab experiments is that it has been shown to be well-tolerated and to have few negative side effects. However, one limitation is that 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea is a relatively new compound and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea. One area of interest is its potential as a treatment for narcolepsy and other sleep disorders. Another area of interest is its potential as a treatment for ADHD and other cognitive disorders. Finally, more research is needed to fully understand the neuroprotective effects of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea and its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Métodos De Síntesis
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-amino-2-methyl-1-propanol to form the intermediate 1-(3,4-methylenedioxyphenyl)-2-methylamino-1-propanone. This intermediate is then reacted with isobutyl isocyanate to form 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea.
Aplicaciones Científicas De Investigación
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea has been studied for its potential therapeutic effects in a variety of conditions, including narcolepsy, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease. 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea has been shown to increase wakefulness and improve cognitive function in animal models of narcolepsy and ADHD. In addition, 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)14-13(16)15-9(3)10-4-5-11-12(6-10)18-7-17-11/h4-6,8-9H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINITLXGUYRMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
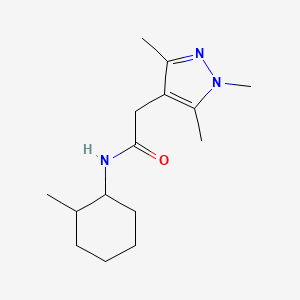
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
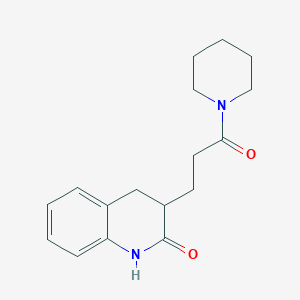
![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
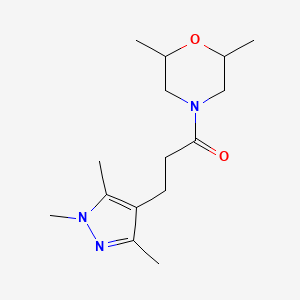
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
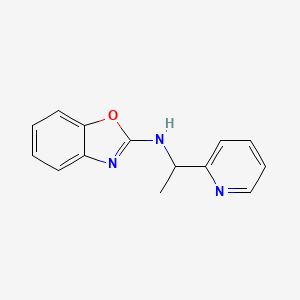
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)
